

TC-S 7009 stability and proper storage conditions

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Compound of Interest

Compound Name: TC-S 7009

Cat. No.: B611263

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Technical Support Center: TC-S 7009

This technical support center provides essential information for researchers, scientists, and drug development professionals using **TC-S 7009**. It includes details on the compound's stability, proper storage, and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **TC-S 7009** and what is its primary mechanism of action?

A1: **TC-S 7009** is a potent and highly selective small-molecule inhibitor of Hypoxia-Inducible Factor 2-alpha (HIF-2 α), with a binding affinity (Kd) of 81 nM.^{[1][2]} Its mechanism of action involves binding to the PAS-B domain of the HIF-2 α protein. This binding event disrupts the crucial heterodimerization of HIF-2 α with its partner, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), which in turn prevents the complex from binding to DNA and reduces the expression of HIF-2 α target genes.^{[1][3][4]}

Q2: How selective is **TC-S 7009** for HIF-2 α over HIF-1 α ?

A2: **TC-S 7009** exhibits high selectivity for HIF-2 α . It is reported to be more than 60-fold more selective for HIF-2 α compared to HIF-1 α (Kd \geq 5 μ M).^{[2][3][4]}

Q3: What are the basic chemical properties of **TC-S 7009**?

A3: The key chemical properties are:

- Molecular Weight: 308.65 g/mol [1]
- Formula: C₁₂H₆ClFN₄O₃[1]
- CAS Number: 1422955-31-4[1]

Q4: What is the solubility of **TC-S 7009**?

A4: **TC-S 7009** is soluble in DMSO but is insoluble in water and ethanol.[1] There are varying reports on its maximum solubility in DMSO, ranging from 30.86 mg/mL (100 mM) to 62 mg/mL (200.87 mM).[1][4] For practical purposes, preparing a stock solution of up to 100 mM in fresh, high-quality DMSO is a reliable starting point.[3][4]

Stability and Proper Storage

Proper storage of **TC-S 7009** is critical to maintain its stability and activity. There are some variations in storage recommendations between suppliers, which are summarized below.

Storage Conditions Summary

Form	Storage Temperature	Reported Stability Duration	Source(s)
Solid (Powder)	-20°C	3 years	[1]
Room Temperature	Store as received; up to 6 months if vial is sealed tightly	[3]	
Stock Solution (in DMSO)	-80°C	1 to 2 years	[1][2]
-20°C	1 month	[1]	

Key Storage Recommendations:

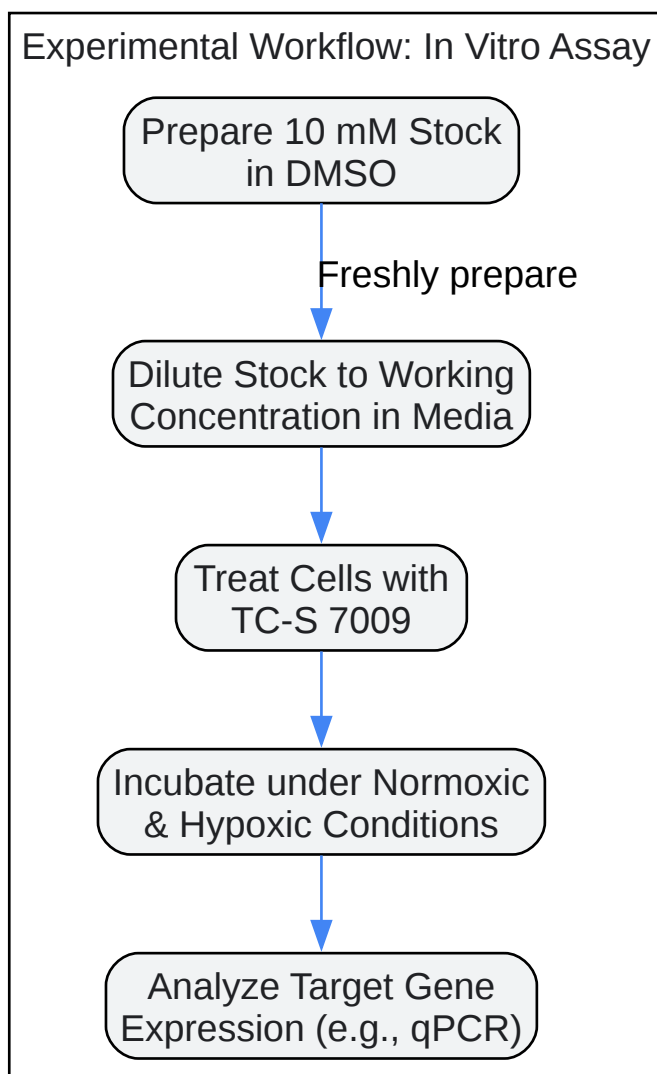
- Prevent Freeze-Thaw Cycles: To maintain the integrity of stock solutions, it is highly recommended to aliquot the solution into single-use volumes before freezing.[1][2]

- **Use Fresh Solvent:** When preparing solutions, use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the compound's solubility.[\[1\]](#)
- **Room Temperature Equilibration:** Before opening a vial of the compound (either solid or frozen stock), allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation from forming inside the vial.
- **Short-Term Temperature Changes:** Short periods (less than one week) at temperatures higher than recommended, such as during shipping, should not significantly affect the product's efficacy.

Experimental Protocols & Workflow

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- **Equilibrate:** Allow the vial of solid **TC-S 7009** to reach room temperature.
- **Calculation:** To prepare a 10 mM stock solution from 1 mg of **TC-S 7009** (MW: 308.65), you will need approximately 324 µL of DMSO.
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} * \text{Concentration (mol/L)})$
- **Dissolution:** Add the calculated volume of high-quality, anhydrous DMSO to the vial.
- **Vortex:** Mix thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[\[2\]](#)[\[5\]](#)
- **Storage:** Aliquot the stock solution into smaller, single-use tubes and store at -80°C for long-term stability or -20°C for short-term use.[\[1\]](#)[\[2\]](#)



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Workflow for a typical *in vitro* cell-based assay.

Troubleshooting Guide

Q5: My **TC-S 7009** compound precipitated when I diluted my DMSO stock into aqueous cell culture media. What should I do?

A5: This is a common issue due to the low aqueous solubility of **TC-S 7009**.

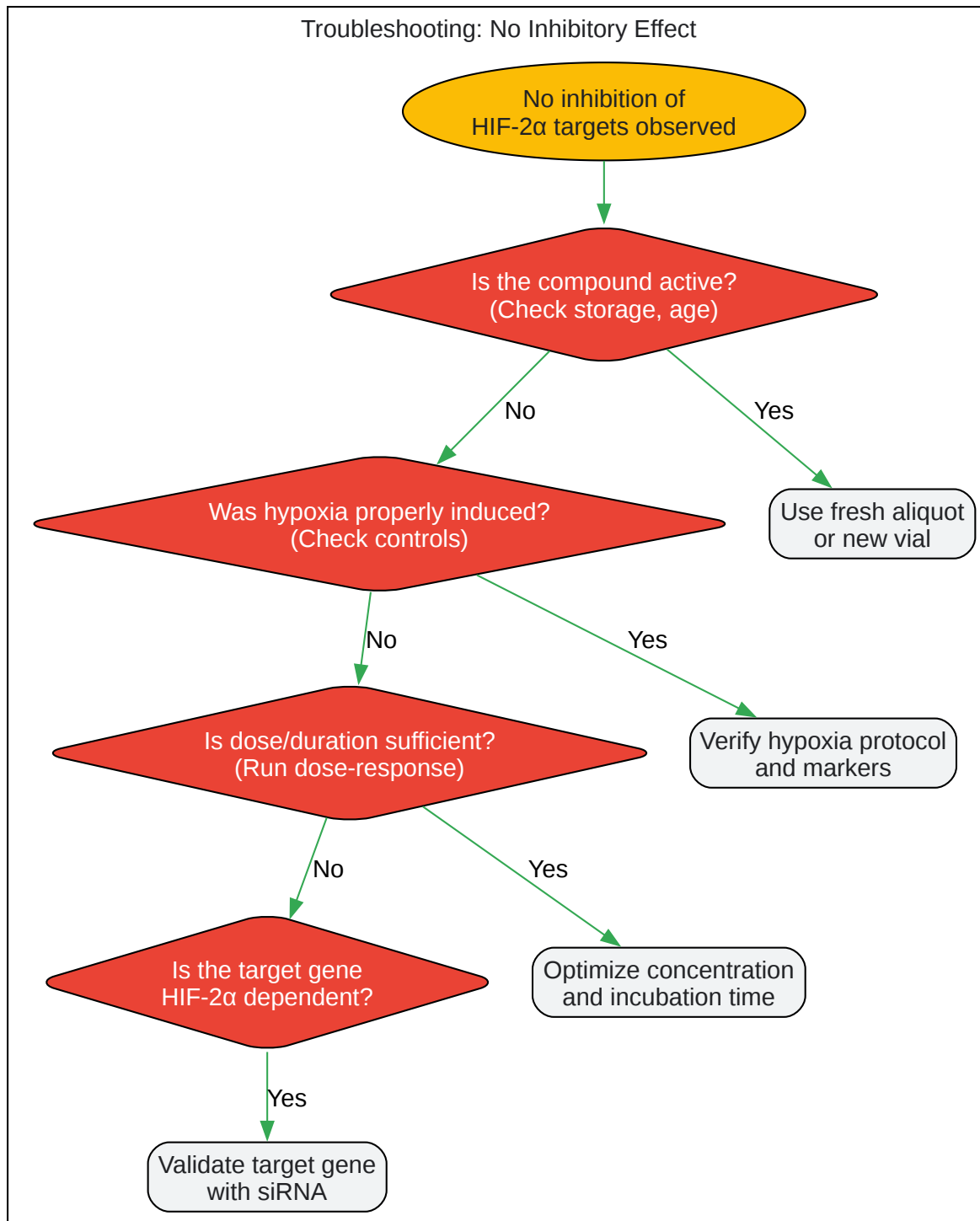
- **Check Final DMSO Concentration:** Ensure the final concentration of DMSO in your cell culture media is low (typically $\leq 0.5\%$) but sufficient to maintain solubility. You may need to optimize this.

- **Increase Mixing:** When diluting, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.
- **Prepare Freshly:** Always prepare aqueous working solutions immediately before use. Do not store **TC-S 7009** in aqueous solutions.

Q6: I am not observing the expected inhibition of HIF-2 α target genes. What are the possible causes?

A6: Several factors could contribute to a lack of efficacy.

- **Compound Degradation:** Improper storage (e.g., multiple freeze-thaw cycles, long-term storage at -20°C instead of -80°C) may have degraded the compound.[\[1\]](#)[\[2\]](#) Use a fresh aliquot or new vial if degradation is suspected.
- **Cellular Conditions:** Ensure your cells were properly induced into a hypoxic state. Verify the upregulation of HIF-2 α protein and its target genes in your positive control (hypoxic, vehicle-treated cells).
- **Dose and Duration:** The concentration or duration of treatment may be insufficient. Consider performing a dose-response and time-course experiment. A concentration of 30 μ M has been shown to be effective in some cell lines.[\[6\]](#)
- **HIF-1 α vs. HIF-2 α Dominance:** Confirm that the genes you are measuring are indeed regulated by HIF-2 α and not predominantly by HIF-1 α in your specific cell model, as **TC-S 7009** is highly selective for HIF-2 α .[\[3\]](#)[\[4\]](#)

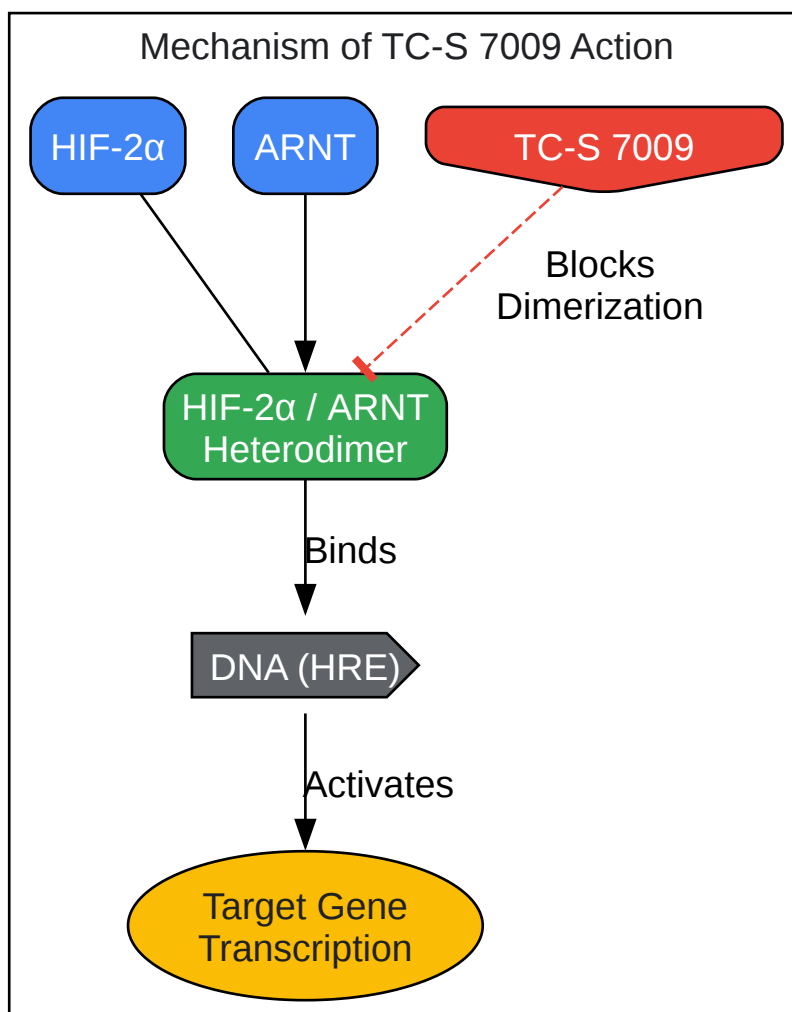


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A decision tree for troubleshooting lack of efficacy.

HIF-2 α Signaling and TC-S 7009 Inhibition

Under hypoxic (low oxygen) conditions, HIF- α subunits (like HIF-2 α) are stabilized. They translocate to the nucleus and form a heterodimer with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. **TC-S 7009** acts by preventing the HIF-2 α /ARNT dimerization, thus blocking this entire downstream signaling cascade.



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TC-S 7009 blocks HIF-2 α /ARNT dimerization.

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